The compound's structural formula can be represented as C₁₃H₁₉N₃O₃, with a molecular weight of approximately 253.30 g/mol. Its classification falls under beta-amino acids, which are important in both natural and synthetic chemistry due to their unique properties and biological activities. Beta-amino acids are often utilized in the synthesis of peptides and other bioactive molecules, contributing to their relevance in pharmaceutical research .
The synthesis of (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid can be achieved through various methods, often involving multi-step organic reactions. A common synthetic route includes the following steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular structure of (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid features several key components:
The compound's structure can be represented by its InChI string: InChI=1S/C13H19N3O3/c1-9(2)12(16)15-10(14)11-7-5-4-6-8-11/h4-8,10,12,15H,5-6,9H2,1-3H3,(H,14,16)
.
(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid participates in various chemical reactions:
These reactions highlight its versatility in organic synthesis and medicinal chemistry applications.
The mechanism of action for (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid primarily involves its interaction with specific biological targets:
Data from molecular docking studies often support these mechanisms by illustrating how structural features facilitate binding interactions .
The physical and chemical properties of (2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid include:
These properties affect its stability, solubility profile, and suitability for various applications in drug formulation .
(2S)-2-(benzylamino)-3-hydroxy-3-methylbutanoic acid has several scientific applications:
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 33227-10-0